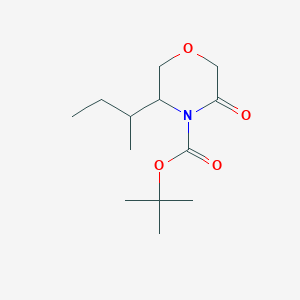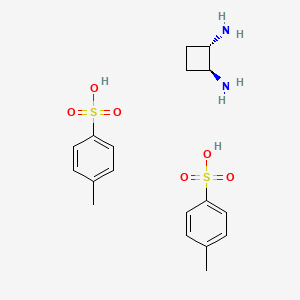
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) is a chiral diamine compound that has gained attention in various fields of chemistry and industry. This compound is characterized by its cyclobutane ring structure with two amino groups in the 1 and 2 positions, and it is often used in the form of its bis(4-methylbenzenesulfonic acid) salt. The presence of the chiral centers makes it an important compound for enantioselective synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-cyclobutane-1,2-diamine typically involves the cyclization of suitable precursors under controlled conditions. One common method is the condensation of 2-hydroxyacetophenone with chiral diamines such as (1S,2S)-1,2-diphenylethylenediamine . The reaction is usually carried out in anhydrous ethanol under reflux conditions to ensure complete condensation of the primary amino groups .
Industrial Production Methods
Industrial production of (1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification by recrystallization and characterization using techniques like IR and NMR spectroscopy .
化学反応の分析
Types of Reactions
(1S,2S)-cyclobutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.
科学的研究の応用
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, enabling the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (1S,2S)-cyclobutane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chiral centers play a crucial role in determining the specificity and affinity of these interactions. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
類似化合物との比較
Similar Compounds
(1R,2R)-cyclobutane-1,2-diamine: A stereoisomer with similar chemical properties but different biological activity due to its chiral configuration.
1,2-diaminocyclohexane: A structurally similar compound with a cyclohexane ring instead of a cyclobutane ring.
1,2-diphenylethylenediamine: Another chiral diamine used in similar applications but with different steric and electronic properties.
Uniqueness
(1S,2S)-cyclobutane-1,2-diamine;bis(4-methylbenzenesulfonic acid) is unique due to its specific chiral configuration and the presence of the cyclobutane ring, which imparts distinct steric and electronic characteristics. These features make it particularly valuable in enantioselective synthesis and catalysis, where the precise control of stereochemistry is crucial.
特性
分子式 |
C18H26N2O6S2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC名 |
(1S,2S)-cyclobutane-1,2-diamine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/2C7H8O3S.C4H10N2/c2*1-6-2-4-7(5-3-6)11(8,9)10;5-3-1-2-4(3)6/h2*2-5H,1H3,(H,8,9,10);3-4H,1-2,5-6H2/t;;3-,4-/m..0/s1 |
InChIキー |
KNVCGIUURDIOHA-LTQLKUHTSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@@H]([C@H]1N)N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(C1N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Methylamino)tetrahydrofuran-3-yl]methanol](/img/structure/B13902336.png)
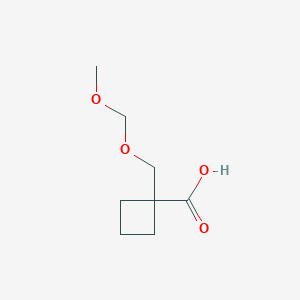

![[1-(3-Chlorophenylcarbamoyl)-1H-benzo[d]imidazol-2-yl]guanidine](/img/structure/B13902353.png)
![4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13902354.png)

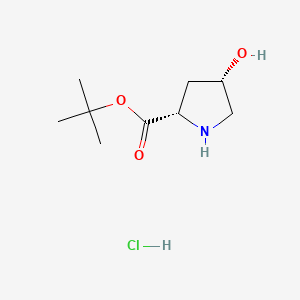
![(2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid](/img/structure/B13902374.png)
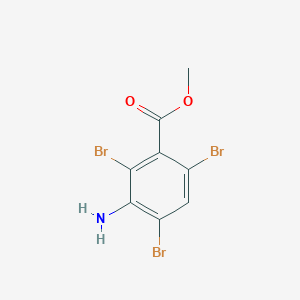
![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13902387.png)

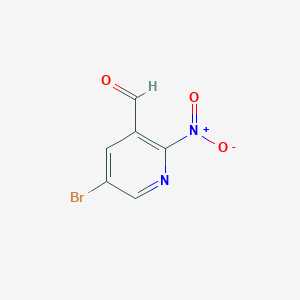
![O3-Benzyl O8-tert-butyl 6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13902406.png)
